1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine
Overview
Description
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine is an organic compound that features a boronic ester group, a chloro-substituted phenyl ring, and a methylated amine group
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, also known as 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine, are typically organic compounds in chemical reactions. This compound is a boronic ester, which is often used as a reagent in the Suzuki-Miyaura coupling reaction . The targets are therefore the organic compounds that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester, such as our compound, is converted into a different organic compound, often through the replacement of the boron atom with another functional group . This process is catalyzed and involves the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound primarily affects the Suzuki-Miyaura coupling pathway . This pathway is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . The boronic ester acts as a nucleophile, transferring a group to a palladium catalyst, which then transfers the group to an electrophilic organic compound .
Pharmacokinetics
For instance, pinacol boronic esters are generally stable, which makes them suitable for various chemical transformations .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to create complex molecules from simpler ones . The products of these reactions can have various applications, depending on the specific compounds involved .
Action Environment
The action of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a catalyst, the pH of the environment, and the temperature . These factors can influence the rate of the reaction and the yield of the product .
Preparation Methods
The synthesis of 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between a suitable boronic acid or boronate ester and the corresponding chloro-substituted phenyl compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a phenyl ring without substitution.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, especially those targeting specific biological pathways.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar compounds to 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine include:
Phenylboronic Acid: Lacks the chloro and amine groups, making it less versatile in certain reactions.
N-Methylmethanamine: Lacks the boronic ester and chloro groups, limiting its use in cross-coupling reactions.
Chlorobenzene: Lacks the boronic ester and amine groups, making it less reactive in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKMNHCVJCOBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126145 | |
Record name | Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-97-8 | |
Record name | Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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